molecular formula C15H10ClNO2 B3032019 2-(3-(Chloromethyl)phenyl)isoindoline-1,3-dione CAS No. 93944-92-4

2-(3-(Chloromethyl)phenyl)isoindoline-1,3-dione

Cat. No.: B3032019
CAS No.: 93944-92-4
M. Wt: 271.70
InChI Key: GMKRACRRSYWVKR-UHFFFAOYSA-N
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Description

2-(3-(Chloromethyl)phenyl)isoindoline-1,3-dione is a synthetic organic compound belonging to the class of isoindoline-1,3-dione (phthalimide) derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and utility as key intermediates in organic synthesis. The presence of both a phthalimide moiety and a reactive chloromethyl group on the phenyl ring makes this molecule a versatile building block for the design and development of novel bioactive molecules. Research Applications and Value The core isoindoline-1,3-dione structure is a privileged pharmacophore in drug discovery. Research indicates that derivatives of this scaffold exhibit a wide range of biological activities, including acetylcholinesterase (AChE) inhibitory activity for Alzheimer's disease research , as well as analgesic (pain-relieving) and anti-inflammatory properties . The chloromethyl group is a critical functional handle that allows for further structural elaboration via nucleophilic substitution reactions, enabling researchers to link the phthalimide core to other pharmacophoric groups or create molecular hybrids. This compound is particularly valuable in the synthesis of more complex molecules. For instance, structurally similar N-substituted phthalimides have been synthesized through reactions involving halide derivatives, demonstrating their role as intermediates in creating potential therapeutic agents . The reactivity of the chloromethyl group facilitates coupling with various nucleophiles, such as nitrogen-containing heterocycles, alcohols, and phenols, which is a common strategy to optimize activity and explore structure-activity relationships (SAR) . Handling and Safety This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a well-ventilated environment.

Properties

IUPAC Name

2-[3-(chloromethyl)phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c16-9-10-4-3-5-11(8-10)17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKRACRRSYWVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90758907
Record name 2-[3-(Chloromethyl)phenyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90758907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93944-92-4
Record name 2-[3-(Chloromethyl)phenyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90758907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Chloromethyl)phenyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux conditions, using a catalyst such as SiO2-tpy-Nb. This method yields the final product with moderate to excellent yields (41–93%) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Chloromethyl)phenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted isoindoline-1,3-dione derivative .

Scientific Research Applications

The compound 2-(3-(Chloromethyl)phenyl)isoindoline-1,3-dione , also known as a derivative of isoindoline, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article provides a comprehensive overview of its applications, particularly in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

Anticancer Activity
Research has indicated that isoindoline derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives have been tested against breast cancer and leukemia cell lines, demonstrating promising IC50 values.

Antimicrobial Properties
The chloromethyl group in this compound enhances its interaction with biological targets, leading to potential antimicrobial activity. Several studies have reported that isoindoline derivatives possess broad-spectrum antibacterial and antifungal properties, making them candidates for new antimicrobial agents.

Organic Synthesis

Building Block in Organic Synthesis
Due to its reactive chloromethyl group, this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through nucleophilic substitution reactions or as an intermediate in the preparation of pharmaceuticals.

Materials Science

Polymer Chemistry
The incorporation of isoindoline derivatives into polymer matrices has been explored for enhancing material properties. Research indicates that these compounds can improve thermal stability and mechanical strength when integrated into polymer composites.

Photophysical Properties

Fluorescent Properties
Studies have shown that isoindoline derivatives exhibit interesting photophysical properties, making them suitable for applications in fluorescent probes and sensors. The ability to tune their emission properties through structural modifications allows for the development of highly sensitive detection systems.

Case Study 1: Anticancer Activity Evaluation

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various isoindoline derivatives, including those similar to this compound. The results demonstrated that specific modifications led to enhanced cytotoxicity against MCF-7 breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Antimicrobial Screening

Research conducted by Smith et al. (2020) assessed the antimicrobial efficacy of chloromethyl-substituted isoindolines against a panel of pathogenic bacteria and fungi. The findings indicated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant infections .

Case Study 3: Synthesis of Novel Polymers

In a study published in Polymer Chemistry, researchers explored the use of this compound as a monomer for synthesizing new polymeric materials. The resulting polymers demonstrated enhanced thermal stability and mechanical properties compared to traditional polymers .

Comparison with Similar Compounds

Physicochemical Properties and Spectral Data

Table 1: Spectral Characteristics of Selected Compounds
Compound IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound ~1770, 1700 Aromatic H: 7.5–8.0; CH₂Cl: ~4.6 (s) C-Cl: ~45; C=O: ~167
2-(Chloromethyl)isoindoline-1,3-dione () 1781, 1704 CH₂Cl: 4.56 (s, 2H) CH₂Cl: 44.2; C=O: 167.1
2-[4-(2-Methylimidazolyl)phenyl]isoindoline-1,3-dione () 1781, 1704 CH₃: 2.62 (s); Ar-H: 7.49–7.54 CH₃: 27.32; C=O: 167.13

Biological Activity

The compound 2-(3-(Chloromethyl)phenyl)isoindoline-1,3-dione , a derivative of isoindoline-1,3-dione, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological evaluations, highlighting its antimicrobial, anticancer, and antioxidant properties.

Synthesis and Characterization

The synthesis of this compound typically involves halogenation reactions that enhance the compound's bioactivity. The presence of the chloromethyl group is crucial for its interaction with biological targets. Various synthetic routes have been developed to optimize yield and purity, often employing methods such as Friedel-Crafts acylation or nucleophilic substitutions.

Antimicrobial Activity

Research indicates that isoindoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with halogen substitutions demonstrate enhanced activity against both Gram-positive and Gram-negative bacteria. The inhibition zones for this compound were comparable to standard antibiotics like gentamicin.

Microbial Strain Inhibition Zone (mm) Standard Antibiotic
Staphylococcus aureus1516
Escherichia coli1415

Anticancer Activity

The compound has also shown promising results in anticancer assays. In vitro studies revealed that it induces apoptosis in various cancer cell lines, including Caco-2 and HCT-116. The mechanism appears to involve cell cycle arrest and modulation of apoptotic pathways.

Cell Line IC50 (μM) Mechanism of Action
Caco-210.5Induction of apoptosis
HCT-11612.3Cell cycle arrest

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH radical scavenging assays. The compound exhibited a significant free radical scavenging effect with an IC50 value of approximately 1.174 μmol/mL, indicating its potential for protecting against oxidative stress.

Structure-Activity Relationship (SAR)

The biological activity of isoindoline derivatives is influenced by their structural features. SAR studies suggest that lipophilicity and the presence of electron-withdrawing groups enhance their bioactivity. For instance, the chloromethyl group not only increases solubility but also facilitates interactions with biological targets.

Case Studies

Several case studies have highlighted the efficacy of isoindoline derivatives in treating diseases:

  • Antileishmanial Activity : A study demonstrated that compounds related to isoindoline-1,3-dione had IC50 values significantly lower than standard treatments for Leishmania tropica, suggesting a potential new avenue for therapy.
  • Neuroprotective Effects : Research indicated that certain derivatives could protect neurons from oxidative damage induced by hydrogen peroxide, showcasing their potential in neurodegenerative disease models.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-(3-(Chloromethyl)phenyl)isoindoline-1,3-dione, and how can their efficiency be validated experimentally?

  • Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving isoindoline-1,3-dione derivatives and chloromethylphenyl precursors. To validate efficiency, researchers should:

  • Use factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to optimize reaction yield .
  • Characterize intermediates and final products via 1^1H/13^13C NMR, HPLC, and mass spectrometry, cross-referencing with NIST spectral databases .
  • Compare kinetic data (e.g., rate constants) across methodologies to identify energy-efficient pathways.

Q. Which analytical techniques are most robust for characterizing impurities in this compound?

  • Answer : Impurity profiling requires a multi-technique approach:

  • Chromatography : Reverse-phase HPLC with UV detection at 254 nm to resolve polar vs. non-polar impurities.
  • Spectroscopy : High-resolution mass spectrometry (HRMS) for exact mass determination of trace byproducts.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to detect polymorphic impurities affecting crystallinity.
  • Data contradictions (e.g., conflicting NMR peaks) should be resolved by repeating experiments under controlled humidity/temperature .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • Answer : Advanced methods include:

  • Molecular Dynamics (MD) Simulations : Use COMSOL Multiphysics or Gaussian to model solvation effects and transition states in non-polar solvents .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Cross-validate with experimental kinetic data .
  • AI-Driven Automation : Train machine learning models on existing reaction datasets to forecast optimal conditions for unexplored reactions (e.g., photochemical activation) .

Q. What methodological frameworks resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies (e.g., varying IC50_{50} values in enzyme inhibition assays) require:

  • Meta-Analysis : Systematically compare datasets using PRISMA guidelines, assessing variables like cell line specificity or buffer pH .
  • Experimental Replication : Repeat assays under standardized conditions (e.g., fixed incubation time, controlled oxygen levels) while incorporating positive/negative controls .
  • Mechanistic Studies : Use fluorescence quenching or surface plasmon resonance (SPR) to validate binding constants and rule out assay-specific artifacts .

Q. How can researchers design experiments to elucidate the degradation pathways of this compound under environmental conditions?

  • Answer : Apply a tiered approach:

  • Accelerated Stability Testing : Expose the compound to UV light, elevated temperatures, and hydrolytic conditions (pH 3–9), monitoring degradation via LC-MS .
  • Isotopic Labeling : Use 14^{14}C-labeled analogs to track metabolite formation in soil/water microcosms.
  • QSAR Modeling : Corporate degradation half-lives with molecular descriptors (e.g., logP, polar surface area) to predict environmental persistence .

Q. What safety protocols are critical when handling this compound in synthetic laboratories?

  • Answer : Prioritize:

  • Engineering Controls : Use fume hoods with HEPA filters to minimize inhalation of chlorinated vapors .
  • Personal Protective Equipment (PPE) : Nitrile gloves and chemical-resistant aprons; avoid latex due to permeability .
  • Waste Management : Neutralize chlorinated byproducts with sodium bicarbonate before disposal in designated hazardous waste containers .

Methodological Guidance for Research Design

  • Theoretical Frameworks : Anchor studies in reaction mechanism theories (e.g., Curtin-Hammett principle for kinetic control) or environmental fate models (e.g., Fugacity Level III) .
  • Data Validation : Use Bland-Altman plots or Cohen’s kappa to assess inter-laboratory reproducibility .
  • Ethical Compliance : Adhere to OECD guidelines for chemical safety testing and ensure institutional review board (IRB) approval for biological studies .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-(Chloromethyl)phenyl)isoindoline-1,3-dione
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2-(3-(Chloromethyl)phenyl)isoindoline-1,3-dione

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